molecular formula C8H7ClN4O B15068608 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 919278-53-8

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B15068608
CAS No.: 919278-53-8
M. Wt: 210.62 g/mol
InChI Key: GUZDXYWZPQOCGF-UHFFFAOYSA-N
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Description

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction with Acetylating Agents: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, particularly focusing on its anti-cancer properties and interactions with various biological macromolecules.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core with an acetamide functional group. The presence of a chlorine atom at the para position enhances its chemical reactivity, potentially influencing its biological activity. Its molecular formula is C10H10ClN3OC_{10}H_{10}ClN_3O with a molecular weight of approximately 239.66 g/mol.

Anti-Cancer Properties

Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting key kinases involved in cancer progression. The compound has been shown to interact with specific protein targets that regulate cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-CancerInhibition of key kinases involved in cancer cell proliferation
Enzyme InteractionBinding to proteins regulating survival pathways
CytotoxicityPotential reduction in cell growth and metastasis

The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of kinase activity, leading to reduced cell growth and migration. Ongoing research aims to elucidate the detailed mechanisms and potential off-target effects associated with this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cancer cell lines. For instance, a study reported that treatment with this compound resulted in a marked decrease in the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.

Comparative Analysis

Comparative studies with structurally similar compounds have highlighted the unique activity profile of this compound. While other compounds exhibit varying degrees of kinase inhibition, this compound's specific structural features contribute to its distinct biological activity.

Future Directions

Further research is necessary to optimize the synthesis of this compound for higher yields and purity. Additionally, detailed pharmacokinetic studies are required to assess its efficacy and safety in vivo.

Properties

CAS No.

919278-53-8

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

2-(4-chloropyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C8H7ClN4O/c9-8-7-5(11-4-12-8)1-2-13(7)3-6(10)14/h1-2,4H,3H2,(H2,10,14)

InChI Key

GUZDXYWZPQOCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=CN=C2Cl)CC(=O)N

Origin of Product

United States

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